Product packaging for 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one(Cat. No.:CAS No. 2044713-56-4)

2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one

Cat. No.: B2973208
CAS No.: 2044713-56-4
M. Wt: 161.6
InChI Key: PBCOCFDXZGIIJY-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one (CAS 2044713-56-4) is a synthetic thiazole derivative of significant interest in research and development. This compound features a reactive α-chloroketone group attached to the thiazole heterocycle, making it a versatile building block for further chemical transformations and the synthesis of more complex molecules . Thiazole derivatives are prominent in medicinal chemistry due to their wide range of biological activities. Research indicates that compounds containing the thiazole scaffold exhibit promising antifungal, anticancer, antibacterial, anti-inflammatory, and analgesic properties . As a key synthetic intermediate, this compound can be utilized in the construction of novel hydrazinylthiazole derivatives and other functionalized thiazoles for biological screening and drug discovery programs . Its reactivity also lends itself to applications in material science, particularly in the development of organic electronic materials . Please note that the specific research data and applications for the compound with CAS 2044713-56-4 is limited in public sources. Much of the available published research pertains to a closely related analog, 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone (CAS 1263378-88-6), which is well-established as a crucial intermediate in the synthesis of pyridinium compounds with excellent insecticidal properties . This highlights the general research value of this class of chlorinated thiazolyl ethanones. Safety Notice: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Please refer to the associated Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNOS B2973208 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one CAS No. 2044713-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(1,2-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c6-3-4(8)5-1-2-7-9-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCOCFDXZGIIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Mechanistic Insights of 2 Chloro 1 1,2 Thiazol 5 Yl Ethan 1 One

Electrophilic and Nucleophilic Reaction Site Predilections

The electronic properties of 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one make it susceptible to reactions with both electrophiles and nucleophiles, although at distinct locations within the molecule. The carbonyl group and the adjacent chlorine atom create a potent electrophilic center at the α-carbon, while the thiazole (B1198619) ring possesses its own characteristic reactivity profile.

The most prominent reaction pathway for this compound involves nucleophilic substitution at the carbon atom bearing the chlorine. The strong electron-withdrawing inductive effect of the adjacent carbonyl group significantly polarizes the C-Cl bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles. nih.gov This enhanced reactivity is a hallmark of α-haloketones compared to corresponding alkyl halides. nih.gov

This reactivity is famously exploited in the Hantzsch thiazole synthesis, a classic method for forming a new thiazole ring through the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.govijper.orgresearchgate.net In this context, this compound can serve as the α-haloketone component, reacting with various sulfur-containing nucleophiles. The initial and rate-determining step is typically a bimolecular nucleophilic substitution (S_N2) reaction where the nucleophile (e.g., the sulfur atom of a thioamide) attacks the α-carbon, displacing the chloride ion. orientjchem.orgresearchgate.net This reaction is fundamental to its use as a building block for more complex heterocyclic systems.

The thiazole ring is an aromatic heterocycle with a degree of π-electron delocalization greater than that of oxazoles. wikipedia.org Theoretical calculations and experimental evidence show that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution reactions like halogenation and nitration. wikipedia.orgnumberanalytics.compharmaguideline.comchemicalbook.com

However, in the case of this compound, the thiazole ring is substituted at the C5 position with a powerful electron-withdrawing chloroacetyl group. This group deactivates the aromatic ring towards electrophilic attack, making such substitutions difficult to achieve under standard conditions. pharmaguideline.com If the C5 position is already occupied, electrophilic attack at other ring positions (C2 or C4) is generally not favored. pharmaguideline.com Therefore, while the thiazole nucleus is theoretically a site for electrophilic attack, the specific substitution pattern of this compound directs its reactivity away from this pathway and towards reactions at the side chain.

Intramolecular and Intermolecular Cyclization Processes Involving the Thiazole Moiety

The dual functionality of this compound—an electrophilic α-chlorocarbonyl unit and a heterocyclic ring—makes it an ideal substrate for cyclization reactions. These processes are widely used to construct fused heterocyclic systems, which are common scaffolds in medicinal chemistry.

A significant application of this compound and its α-halo ketone analogs is in the synthesis of fused bicyclic and polycyclic heterocycles. A prominent example is the formation of the imidazo[2,1-b]thiazole (B1210989) system. nih.govresearchgate.netnih.gov This is achieved through the reaction of the α-haloketone with a 2-aminothiazole (B372263) derivative. The reaction proceeds via an initial intermolecular nucleophilic substitution, followed by an intramolecular cyclization and dehydration, to yield the fused aromatic product. nih.gov This strategy has been employed to generate extensive libraries of imidazo[2,1-b]thiazole conjugates for biological evaluation. nih.gov

This synthetic approach is highly versatile, allowing for the creation of a wide range of substituted fused systems by varying the substituents on either the α-haloketone or the amino-heterocycle partner. While the formation of fused systems like imidazo[2,1-b]thiazoles is well-documented, the synthesis of spiro derivatives from this specific precursor is less common but mechanistically plausible with appropriate cyclic thioamides or related binucleophiles.

α-Haloketone Reactant (Analog)Nucleophilic ReactantResulting Fused SystemReaction Type
2-Chloro-1-(thiazol-5-yl)ethanone2-AminothiazoleImidazo[2,1-b]thiazoleIntermolecular Cyclocondensation
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-PhenylthioureaN-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amineHantzsch Thiazole Synthesis
α-Bromoketone2-AminobenzothiazoleBenzo[d]imidazo[2,1-b]thiazoleIntermolecular Cyclocondensation
α-BromoketoneThiohydantoinImidazo[2,1-b]thiazoleIntermolecular Cyclocondensation

The mechanisms underpinning the formation of thiazole-containing systems from α-haloketones are well-established. Two key examples are the Hantzsch thiazole synthesis and the construction of imidazo[2,1-b]thiazoles.

Hantzsch Thiazole Synthesis: This reaction involves the condensation of an α-haloketone with a thioamide. nih.govresearchgate.net The mechanism proceeds as follows:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic α-carbon of this compound, displacing the chloride ion to form an S-alkylated intermediate.

Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

Dehydration: The resulting cyclic hydroxy intermediate readily eliminates a molecule of water to form the final aromatic thiazole ring. nih.gov

Imidazo[2,1-b]thiazole Formation: The synthesis of this fused system from an α-haloketone and a 2-aminothiazole follows a similar, yet distinct, pathway: nih.gov

N-Alkylation: The ring nitrogen (N1) of the 2-aminothiazole, being the more nucleophilic nitrogen, attacks the α-carbon of the haloketone in an S_N2 reaction, displacing the halide and forming a quaternary ammonium (B1175870) salt intermediate.

Intramolecular Cyclization: The exocyclic amino group (-NH2) of the intermediate then attacks the carbonyl carbon.

Dehydration: The resulting bicyclic intermediate undergoes dehydration, leading to the formation of the stable, aromatic imidazo[2,1-b]thiazole ring system. nih.gov

Kinetic and Thermodynamic Parameters Governing Reactivity

While specific kinetic and thermodynamic data for this compound are not extensively reported, valuable insights can be drawn from studies of analogous α-haloketone reactions, such as the Hantzsch synthesis. orientjchem.orgresearchgate.net

Kinetic investigations of the reaction between 3-chloroacetylacetone (a similar α-chloro ketone) and various thioamides reveal that the reaction follows second-order kinetics, being first order with respect to the α-halo ketone and first order with respect to the thioamide. orientjchem.orgresearchgate.net The rate of reaction is influenced by several factors. An increase in the dielectric constant of the solvent (e.g., using water-isopropanol or water-ethanol mixtures) typically increases the reaction rate, suggesting the formation of a more polar transition state compared to the reactants. orientjchem.org Salt effect studies further indicate the involvement of ionic species in the reaction pathway. orientjchem.orgresearchgate.net

Thermodynamically, cyclization reactions such as the Hantzsch synthesis are generally characterized by a negative entropy of activation (ΔS‡). orientjchem.org This is because the formation of a cyclic transition state from two separate, acyclic reactant molecules results in a loss of translational and rotational degrees of freedom, leading to a more ordered system. The activation energy (Ea) for the reaction between 3-chloroacetylacetone and thiobenzamide (B147508) has been determined to be approximately 48.8 kJ/mol. orientjchem.orgresearchgate.net These parameters provide a quantitative framework for understanding the reactivity of this compound in similar cyclocondensation reactions.

ParameterFinding for Analogous System (3-Chloroacetylacetone + Thioamide)Implication
Reaction OrderFirst order with respect to α-halo ketone; First order with respect to thioamide.The rate-determining step is bimolecular, involving both reactants.
Activation Energy (Ea)~33-49 kJ/mol/KRepresents the energy barrier for the initial nucleophilic substitution.
Entropy of Activation (ΔS‡)Expected to be negative. orientjchem.orgConsistent with the formation of an ordered, cyclic transition state from acyclic reactants.
Solvent EffectReaction rate increases with increasing solvent dielectric constant. orientjchem.orgSuggests a polar transition state that is stabilized by polar solvents.

Investigations into Chemical Stability and Degradation Processes

The chemical stability of this compound is a critical factor influencing its potential applications, storage, and environmental fate. While specific experimental studies on this particular compound are not extensively available in publicly accessible literature, an understanding of its stability and degradation can be inferred from the chemical properties of its constituent functional groups: the α-chloroketone moiety and the 1,2-thiazole ring.

The presence of an α-chloroketone structure suggests a susceptibility to nucleophilic substitution and hydrolysis. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making it more labile.

Hydrolytic degradation is a probable pathway, particularly under basic or neutral conditions. The reaction would likely proceed via nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbon atom bearing the chlorine, leading to the formation of 2-Hydroxy-1-(1,2-thiazol-5-yl)ethan-1-one and hydrochloric acid. The rate of this hydrolysis is expected to be dependent on pH and temperature.

The 1,2-thiazole ring is an aromatic heterocycle and generally exhibits a degree of stability. wikipedia.orgresearchgate.net However, it is not inert and can undergo degradation under certain conditions. Photochemical degradation is a potential pathway, as thiazole derivatives can undergo various photochemical reactions, including ring-opening, isomerization, and fragmentation upon exposure to UV radiation. rsc.orgresearchgate.netresearchgate.net The specific photoproducts would depend on the wavelength of light and the presence of other reactive species.

Furthermore, thiazole-containing compounds, particularly those used as pesticides, can be subject to microbial degradation in the environment. researchgate.net The thiazole ring can be cleaved by microbial enzymes, leading to the formation of smaller, more readily biodegradable compounds.

Based on these general principles, a summary of the potential degradation pathways and products is presented in the following tables.

Table 1: Predicted Chemical Stability Profile of this compound

ConditionPredicted StabilityPotential Degradation Pathways
pH Unstable, particularly in basic and neutral conditions. More stable in acidic conditions.Hydrolysis of the α-chloroketone.
Temperature Susceptible to thermal decomposition at elevated temperatures.Elimination of HCl, fragmentation of the molecule.
Light (UV) Potentially unstable upon exposure to UV radiation.Photochemical rearrangement, ring-opening of the thiazole, C-Cl bond cleavage.

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential Products
Hydrolysis 2-Hydroxy-1-(1,2-thiazol-5-yl)ethan-1-one, Hydrochloric acid
Photodegradation Isothiazole (B42339) derivatives, ring-opened products (e.g., isocyano compounds), smaller fragments. rsc.orgresearchgate.net
Thermal Decomposition 1-(1,2-thiazol-5-yl)ethen-1-one, Hydrogen chloride, various fragmentation products.

It is important to emphasize that these degradation pathways and products are predictive and based on the known reactivity of related chemical structures. Detailed experimental studies are necessary to definitively elucidate the chemical stability and degradation processes of this compound.

Advanced Derivatization and Scaffold Functionalization Strategies

Regioselective Functionalization of the Thiazole (B1198619) Ring and α-Carbonyl Moiety

The functionalization of 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one can be directed selectively toward either the side chain or the heterocyclic ring, depending on the reaction conditions and reagents employed.

The α-chloro ketone group is a highly reactive electrophilic center. The chlorine atom serves as an excellent leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups. For instance, reaction with N-nucleophiles like benzylamine (B48309) or morpholine (B109124) can readily displace the chlorine atom. researchgate.net This reactivity is a cornerstone of its use in building larger molecular structures.

Functionalization of the isothiazole (B42339) ring itself is more complex and depends on the electronic nature of the ring system. researchgate.netmedwinpublishers.com Strategies may include electrophilic aromatic substitution if the ring is sufficiently activated, or metal-mediated approaches such as lithiation followed by quenching with an electrophile. researchgate.net Furthermore, under specific conditions, the isothiazole ring can undergo ring-opening and transformation reactions, leading to the formation of different heterocyclic or functionalized alkene structures. researchgate.net

Reactive SiteReaction TypeReagents/ConditionsResulting Structure
α-Carbonyl MoietyNucleophilic SubstitutionAmines (e.g., R-NH₂), Thiols (R-SH), Azides (NaN₃)α-Amino ketones, α-Thio ketones, α-Azido ketones
Isothiazole RingMetal-mediated C-H FunctionalizationOrganolithium reagents followed by electrophile (e.g., CO₂)Substituted isothiazole ring (e.g., carboxylic acid)
Isothiazole RingRing TransformationReductive or cleavage-promoting reagentsOther heterocycles or functionalized alkenes researchgate.net

Synthesis of Hybrid Molecules Incorporating Thiazole and Other Heterocyclic Units

A primary application of this compound is its use as a key intermediate in the synthesis of hybrid molecules, where the isothiazole core is linked to other heterocyclic systems. The α-chloro ketone functionality is pivotal for this strategy, most notably in the Hantzsch thiazole synthesis. mdpi.com

In this reaction, the α-chloro ketone moiety of this compound condenses with a thioamide or thiourea (B124793) derivative. This process constructs a new 1,3-thiazole ring, resulting in a bis-heterocyclic molecule containing both the original 1,2-thiazole and a newly formed 1,3-thiazole. This approach is a powerful method for generating molecular complexity and has been used to create novel scaffolds for biological screening. nih.govnih.gov Reactions with various α-halocarbonyl compounds are a well-established methodology for producing new functionalized thiazole derivatives. mdpi.combenthamdirect.com

This strategy can be extended to other dinucleophilic reagents to create different heterocyclic adducts. For example, reaction with amidines can yield imidazole-containing hybrids, while condensation with diamines can lead to the formation of pyrazine (B50134) derivatives. This versatility makes the parent compound a valuable starting material for creating diverse hybrid molecules. nih.gov

ReactantReaction TypeResulting Hybrid System
Thioamides or ThioureasHantzsch SynthesisIsothiazolyl-thiazole mdpi.comnih.gov
AmidinesCondensationIsothiazolyl-imidazole
Hydrazines/HydrazidesCondensationIsothiazolyl-pyrazole or Isothiazolyl-pyridazine
1,2-DiaminesCondensationIsothiazolyl-pyrazine

Construction of Molecular Libraries and Chemical Probes

The defined and reliable reactivity of this compound makes it an ideal scaffold for the construction of molecular libraries for high-throughput screening. The ability to introduce diverse substituents at the α-carbonyl position allows for the rapid generation of a large number of analogues from a common isothiazole core. This approach has been successfully used to generate libraries of isothiazole-containing compounds for biological evaluation. nih.gov For example, a one-pot, multi-component protocol was utilized to generate a 180-member library based on a core isothiazole scaffold, highlighting the efficiency of this strategy for discovering small molecule probes. nih.gov The assembly of focused libraries of thiazole derivatives is a recognized strategy in fragment-based drug discovery campaigns. researchgate.netnih.gov

Furthermore, the isothiazole scaffold can be elaborated into sophisticated chemical probes. By incorporating functionalities such as fluorophores, the core structure can be converted into a sensor for specific analytes. A notable example is the development of a thiazole bis-imine fluorometric sensor designed for the selective determination of lead (Pb²⁺) ions in various samples. nih.gov This demonstrates how a simple heterocyclic building block can be transformed into a functional tool for analytical chemistry, capable of detecting specific metal ions with high sensitivity. nih.gov

ApplicationStrategyExampleReference
Molecular LibrariesCombinatorial reaction of the α-chloro ketone with diverse nucleophiles.Generation of a 90-member library of triazole-containing isothiazolidine (B1259544) 1,1-dioxides. nih.gov
Chemical ProbesFunctionalization of the scaffold with a signaling moiety (e.g., fluorophore).Synthesis of a thiazole bis-imine as a fluorometric sensor for Pb²⁺ ions. nih.gov

Analytical and Spectroscopic Characterization Techniques

Other Advanced Spectroscopic and Chromatographic Methods

Without access to primary research articles or spectral databases containing the characterization of 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy and verifiable detail.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method allows for an accurate and cost-effective analysis of molecular properties, including vibrational frequencies, thermodynamics, and electronic characteristics. By calculating the electron density, DFT can be used to optimize the molecular geometry to its most stable (lowest energy) state and predict its reactivity.

A key aspect of reactivity prediction involves the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.com The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its ability to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

In studies of analogous heterocyclic compounds, DFT calculations, often using the B3LYP functional with a basis set like cc-pVDZ, are employed to determine these electronic properties. For example, theoretical calculations on related structures help in understanding charge transfer within the molecule and identifying the most reactive sites. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies (based on related thiazole (B1198619) compounds)
ParameterDescriptionTypical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.5 to -2.5
Energy Gap (ΔE)LUMO-HOMO Energy Difference~ 4.0 to 5.0

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nanobioletters.comresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values. researchgate.net

Typically, regions with negative electrostatic potential, indicated by shades of red and yellow, are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net Intermediate potential is often colored green. researchgate.net For a molecule like 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one, an MEP map would likely show negative potential around the nitrogen, sulfur, and oxygen atoms due to their high electronegativity, making them potential sites for electrophilic interaction. The hydrogen atoms and the carbon of the chloromethyl group would likely show positive potential. nanobioletters.com

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Maps
Color RegionElectrostatic PotentialPredicted Reactivity
RedMost NegativeSite for Electrophilic Attack
Yellow/OrangeSlightly NegativeSite for Electrophilic Attack
GreenNeutralLow Reactivity
BluePositiveSite for Nucleophilic Attack

Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chalcogen.ro This methodological framework is instrumental in drug design for predicting the activity of new compounds and optimizing existing ones. chalcogen.ro

The QSAR process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be categorized as quantum chemical (e.g., HOMO/LUMO energies), topological, or physicochemical. chalcogen.ro Using statistical methods like multiple regression analysis, a model is built that links these descriptors to the observed biological activity. chalcogen.ro A statistically significant QSAR model can then be used to predict the activity of untested molecules and provide insights into the structural features that are crucial for their biological function. chalcogen.ro

Table 3: Common Descriptors Used in QSAR Methodologies
Descriptor CategoryExamplesInformation Provided
Quantum ChemicalHOMO/LUMO energies, Dipole Moment, Atomic ChargesElectronic properties and reactivity
TopologicalMolecular Connectivity Indices, Wiener IndexMolecular size, shape, and branching
PhysicochemicalLogP (Lipophilicity), Molar Refractivity (MR)Solubility, membrane permeability, and steric effects

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are used to determine the preferred three-dimensional arrangement of atoms in a molecule. Since the conformation of a molecule can significantly influence its physical properties and biological interactions, identifying the most stable conformers is crucial.

Computational methods, such as scanning the potential energy surface using DFT, can identify various conformers and their relative energies. nanobioletters.com For flexible molecules, this analysis reveals the lowest-energy (most stable) conformations. The results of these theoretical models can be validated by experimental techniques like single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and torsion angles in the solid state. researchgate.netmdpi.com Studies on related thiazole compounds have used such techniques to confirm their planar or near-planar ring structures. researchgate.netmdpi.com

Reaction Pathway Simulations and Transition State Analysis

Reaction pathway simulations are computational studies that map the energetic landscape of a chemical reaction from reactants to products. These simulations are essential for understanding reaction mechanisms, identifying intermediates, and calculating activation energies.

A key component of this analysis is locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the kinetics of the reaction. Computational investigations into reaction mechanisms, such as the reaction of β-amino alcohols with thionyl chloride, involve mapping the ground states, transition states, and intermediates to build a complete energy profile of the reaction. researchgate.net This type of analysis could be applied to understand the synthesis of this compound or its subsequent reactions.

Table 4: Key Components of Reaction Pathway Analysis
ComponentDescriptionSignificance
Reactants/ProductsThe starting materials and final compounds of a reaction.Define the overall thermodynamics (ΔH).
IntermediateA metastable species formed during a reaction.Represents a valley on the potential energy surface.
Transition State (TS)The maximum energy point on the reaction pathway.Determines the activation energy (Ea) and reaction rate.
Activation Energy (Ea)The energy difference between reactants and the transition state.A lower Ea corresponds to a faster reaction.

Utility of 2 Chloro 1 1,2 Thiazol 5 Yl Ethan 1 One in Synthetic Chemical Applications

Essential Intermediate in Heterocyclic Synthesis

The reactivity of 2-Chloro-1-(1,2-thiazol-5-yl)ethan-1-one makes it a potent building block for the synthesis of a wide array of heterocyclic compounds. Its dual electrophilic sites—the carbonyl carbon and the α-chloro carbon—can react with various dinucleophiles in cyclocondensation reactions to form new rings.

A primary application is in the Hantzsch thiazole (B1198619) synthesis and its variations. By reacting with thioureas, thioamides, or other sulfur-containing nucleophiles, the chloroethanone moiety can be used to construct a second thiazole ring or other sulfur-containing heterocycles. For instance, condensation with a thiourea (B124793) derivative would lead to the formation of an aminothiazole ring system.

Research has demonstrated the utility of analogous chloroethanone derivatives in synthesizing complex, fused heterocyclic systems. For example, α-haloketones are common reactants in the synthesis of pyrazoline–thiazolidinone conjugates and other thiazole-containing hybrids. nih.govnih.gov The reaction typically involves the alkylation of a sulfur-containing nucleophile by the chloroacetyl group, followed by cyclization. nih.gov This general reactivity pattern highlights the role of this compound as a key intermediate for creating more elaborate molecules that merge the 1,2-thiazole core with other rings like pyrazoles, triazoles, and thieno[2,3-b]pyridines. nih.govnih.gov

The compound serves as an intermediate in the synthesis of thienopyridine compounds, which are known for their antiplatelet activity. nih.gov Furthermore, a closely related compound, 2-chloro-1-(2-chlorothiazol-5-yl)ethanone, is noted as a particularly useful intermediate for producing compounds with insecticidal properties. google.com This underscores the importance of the chloroacetylthiazole scaffold in accessing biologically active chemical space.

The following table summarizes representative reactions where α-chloro ketones serve as intermediates in heterocyclic synthesis, a role directly applicable to this compound.

ReactantReagentResulting HeterocycleReference
α-Chloro KetoneThiourea / ThioamideAminothiazole researchgate.netresearchgate.net
α-Chloro KetoneHydrazonoyl Chloride1,3,4-Thiadiazole nih.gov
α-Chloro KetoneN-Pyrazoline-thioamidesPyrazolyl-thiazole nih.gov
α-Chloro KetoneAmmonium (B1175870) DithiocarbamateThiazolidinone nih.govgoogle.com

Precursor for Advanced Pyridinium (B92312) Architectures

The electrophilic nature of the α-carbon in this compound makes it an excellent alkylating agent for nitrogen-containing heterocycles, particularly pyridine (B92270). This reaction leads to the formation of N-substituted pyridinium salts, a class of compounds with significant utility as reagents and functional molecules. researchgate.net

Patents have specifically identified the related compound 2-Chloro-1-(2-chlorothiazol-5-yl)ethanone as a key intermediate in the synthesis of advanced pyridinium compounds that exhibit excellent insecticidal properties. google.com The synthesis involves the quaternization of a pyridine derivative through nucleophilic substitution of the chlorine atom by the pyridine nitrogen.

The resulting pyridinium salt, which contains the thiazolyl-ethanone moiety, can then be used in further synthetic transformations. The carbonyl group can undergo various reactions, such as condensation or reduction, to build more complex molecular architectures. This two-stage approach allows for the creation of intricate structures where a thiazole ring system is linked to a pyridinium core, a common feature in many biologically active compounds.

Scaffold for the Generation of Diverse Chemical Libraries

In modern drug discovery, the generation of chemical libraries containing a multitude of structurally related compounds is essential for high-throughput screening. This compound is an ideal scaffold for this purpose due to its predictable and versatile reactivity.

The chloroacetyl group can react with a wide range of nucleophiles, allowing for the introduction of diverse functional groups and building blocks. By reacting the parent scaffold with a library of amines, thiols, or alcohols, a large set of derivatives can be synthesized in a parallel fashion.

For instance, a library of amines could be used to generate a corresponding library of amino-ketones. These, in turn, can be subjected to further reactions. This strategy has been employed in the synthesis of pyrazoline–azolidinone conjugates, where 2-chloro-1-(diarylpyrazolin-1-yl)-ethanones were used as alkylating agents to create a series of related compounds for biological evaluation. nih.gov The systematic combination of the thiazole core with various other chemical moieties allows for a thorough exploration of the chemical space around this privileged scaffold.

Strategic Building Block for Structural Modification in SAR-Oriented Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound serves as a strategic starting point for SAR studies by providing a convenient handle for systematic structural modifications.

The chloro atom is a reactive site that can be displaced by a variety of nucleophiles, enabling the introduction of different substituents at this position. Researchers can synthesize a series of analogs where the chlorine is replaced by different functional groups (e.g., amines, ethers, thioethers) and then evaluate how these changes affect the compound's interaction with a biological target. This approach helps in identifying the key structural requirements for optimal activity.

SAR studies on multi-heterocyclic molecules have shown that the nature and linkage of heterocyclic rings, such as thiazole, are critical for biological effects like cytotoxicity. researchgate.net By using this compound, chemists can systematically attach various other heterocyclic or functional groups to the core structure to probe these relationships. For example, research on benzothiazole (B30560) derivatives as probes for tau protein involved the synthesis and evaluation of numerous analogs to establish clear SAR. rsc.org Similarly, studies on 4-thiazolidinones have shown that the presence and position of substituents like chloro and fluoro groups have a marked influence on antibacterial activity. researchgate.net

The following table outlines a hypothetical SAR study starting from this compound to illustrate its utility.

Scaffold Nucleophile (R-XH) Resulting Structure SAR Question Addressed
This compoundR-NH₂2-(Alkyl/Arylamino)-1-(1,2-thiazol-5-yl)ethan-1-oneEffect of N-substituent size and electronics on activity.
This compoundR-SH2-(Alkyl/Arylthio)-1-(1,2-thiazol-5-yl)ethan-1-oneImportance of sulfur linkage and nature of the R group.
This compoundR-OH2-(Alkyl/Aryloxy)-1-(1,2-thiazol-5-yl)ethan-1-oneRole of an ether linkage compared to amine or thioether.

This systematic approach allows researchers to fine-tune the properties of the lead molecule to enhance potency, selectivity, or pharmacokinetic properties.

Future Perspectives in Thiazole α Haloketone Research

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of thiazole (B1198619) derivatives, often relying on the Hantzsch thiazole synthesis which utilizes α-haloketones and thioamides, is undergoing a paradigm shift towards more environmentally benign approaches. bepls.comijsrst.comresearchgate.net Future research will increasingly prioritize the development of synthetic methodologies that are not only efficient but also sustainable.

Key areas of development include:

Green Chemistry Approaches: There is a growing emphasis on the use of green solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govosi.lv Methodologies such as microwave-assisted and ultrasound-mediated synthesis are being explored to reduce reaction times and energy consumption. nih.govmdpi.com The use of biocatalysts, such as chitosan-based hydrogels, presents a promising eco-friendly alternative for facilitating the synthesis of thiazole derivatives. mdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The application of flow chemistry to the synthesis of thiazole-α-haloketones and their derivatives can lead to more efficient and reproducible manufacturing processes.

Alternative Reagents: Research is also focused on finding less toxic and more readily available alternatives to traditional reagents. For instance, methods are being developed to bypass the isolation of lachrymatory and unstable α-haloketones by generating them in situ from stable precursors like diazoketones. chemrxiv.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The inherent reactivity of the α-haloketone moiety, characterized by two electrophilic centers, makes it a versatile building block for a variety of heterocyclic compounds. nih.govresearchgate.net Future research will delve deeper into understanding and exploiting this reactivity to forge novel chemical bonds and construct complex molecular architectures.

Anticipated advancements include:

Catalytic Innovations: The development of novel catalysts will enable unprecedented transformations of thiazole-α-haloketones. This includes the exploration of photoredox and electrochemical catalysis to access new reactivity patterns under mild conditions.

C-H Functionalization: Direct C-H functionalization of the thiazole ring is a highly sought-after transformation as it circumvents the need for pre-functionalized starting materials. Future efforts will likely focus on developing selective and efficient methods for the C-H functionalization of thiazole-α-haloketones.

Unconventional Cyclizations: Researchers will continue to explore novel cyclization strategies to construct diverse heterocyclic systems fused to the thiazole core. This could involve exploring pericyclic reactions, radical cyclizations, and transition-metal-catalyzed cycloadditions.

Advancements in Computational Approaches for Reaction Design and Prediction

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes and the rational design of novel synthetic routes. nih.gov

Future trends in this area include:

Predictive Modeling: The use of Density Functional Theory (DFT) and other computational methods will become more routine for predicting the reactivity, selectivity, and reaction mechanisms of transformations involving thiazole-α-haloketones. nih.gov This will allow for the in silico screening of reaction conditions, leading to more efficient experimental workflows.

Machine Learning and Artificial Intelligence: Machine learning algorithms are being increasingly employed to predict the outcomes of chemical reactions and to optimize reaction conditions. researchgate.netnih.govbeilstein-journals.org In the future, AI-driven platforms could be used to design novel synthetic pathways to thiazole-containing target molecules, potentially accelerating the discovery of new drug candidates. cas.org

Database Integration: The integration of large chemical reaction databases with computational tools will provide a powerful platform for data mining and the identification of new synthetic trends and opportunities in thiazole chemistry.

Integration with Automated Synthesis and High-Throughput Experimentation

The need to rapidly synthesize and screen large libraries of compounds for drug discovery and materials science applications is driving the adoption of automated synthesis and high-throughput experimentation (HTE). nih.gov

The impact on thiazole-α-haloketone research will be significant:

Automated Synthesis Platforms: Robotic systems are being developed to automate the synthesis of small molecules, including heterocyclic compounds. researchgate.netresearchgate.net These platforms can be used to rapidly generate libraries of thiazole derivatives for biological screening. nih.govnih.gov

High-Throughput Screening: HTE allows for the parallel execution of a large number of experiments, enabling the rapid optimization of reaction conditions and the discovery of new reactions. nih.gov This technology will be instrumental in exploring the vast chemical space of thiazole-containing compounds.

Miniaturization and Microfluidics: The use of microfluidic devices for chemical synthesis allows for precise control over reaction parameters and the use of minute quantities of reagents. This technology is well-suited for the synthesis and screening of thiazole derivatives, particularly when starting materials are scarce.

Expanding the Scope of Thiazole-Containing Compound Design and Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of clinically used drugs. nih.govmdpi.comresearchgate.netglobalresearchonline.netbohrium.com The versatility of thiazole-α-haloketones as synthetic intermediates ensures their continued importance in the design and discovery of new therapeutic agents. researchgate.netnih.gov

Future directions in this area will focus on:

Novel Biological Targets: Researchers will continue to explore the potential of thiazole-containing compounds to modulate new and challenging biological targets implicated in a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis of diverse libraries of thiazole derivatives will enable comprehensive SAR studies, providing valuable insights into the structural features required for potent and selective biological activity. bohrium.com

Hybrid Molecules and Fragment-Based Drug Design: The thiazole moiety will be incorporated into hybrid molecules and used in fragment-based drug design approaches to develop novel therapeutics with improved pharmacological profiles.

Materials Science Applications: Beyond medicine, thiazole-containing compounds have potential applications in materials science, for example, as organic semiconductors, dyes, and ligands for catalysis. Future research may uncover new and exciting applications for these versatile molecules.

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